tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate
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Overview
Description
tert-Butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is a chemical compound with a complex structure that includes a piperidine ring and a carbamate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-2-carboxylic acid derivatives, while reduction may produce piperidine-2-methanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is used as an intermediate in the synthesis of various complex molecules. It serves as a building block for the development of new chemical entities .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential inhibitors or activators of specific enzymes .
Medicine
In medicine, tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways involved in diseases .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its unique properties make it valuable for the synthesis of high-value products .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H29N3O3 |
---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-12-7-10-19(11-8-12)14(20)13-6-4-5-9-17-13/h12-13,17H,4-11H2,1-3H3,(H,18,21) |
InChI Key |
XDQAHSKHJRRAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCCN2 |
Origin of Product |
United States |
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